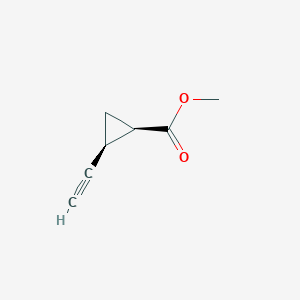

rac-methyl (1R,2S)-2-ethynylcyclopropane-1-carboxylate, cis

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“rac-methyl (1R,2S)-2-(carboxy)cyclopropane-1-carboxylate” is a chemical compound with the CAS Number: 53229-56-4 . It has a molecular weight of 162.57 . The IUPAC name for this compound is methyl (1R,2S)-2-(chlorocarbonyl)cyclopropanecarboxylate .

Molecular Structure Analysis

The InChI code for “rac-methyl (1R,2S)-2-(carboxy)cyclopropane-1-carboxylate” is 1S/C6H7ClO3/c1-10-6(9)4-2-3(4)5(7)8/h3-4H,2H2,1H3/t3-,4+/m0/s1 . This can be used to generate a 3D structure of the molecule.Physical And Chemical Properties Analysis

The compound “rac-methyl (1R,2S)-2-(carboxy)cyclopropane-1-carboxylate” has a molecular weight of 162.57 . More detailed physical and chemical properties were not available in the sources I found.Aplicaciones Científicas De Investigación

Enantiomerically Pure Compounds Synthesis

Herbert Frauenrath and Thomas Philipps (1985) demonstrated the synthesis of enantiomerically pure compounds using 185-nm photochemistry. They prepared enantiomerically pure methyl (1R)-trans-3-formyl-2,2-dimethyl-1-cyclopropanecarboxylate and its (1R)-cis-analogue from rac-tetrahydro-2,2-dimethyl-3-furancarbaldehyde. Key steps included optical resolution of carboxylic acid and dihydrofuran-cyclopropanecarbaldehyde rearrangement with 185-nm light (Frauenrath & Philipps, 1985).

Bromophenol Derivatives Synthesis

M. Boztaş et al. (2019) explored the synthesis of bromophenol derivatives with cyclopropyl moiety, including trans-(1R*,2R*,3R*)-Ethyl 2-(3,4-dimethoxyphenyl)-3-methylcyclopropane-1-carboxylate and its cis isomer. These derivatives were evaluated as inhibitors of carbonic anhydrase and acetylcholinesterase enzymes, highlighting their potential in treating neurodegenerative diseases (Boztaş et al., 2019).

Cyclopolymerization and Polymer Science

Joseph B. Edson and G. Coates (2009) investigated the cyclopolymerization of nonconjugated dienes with a tridentate phenoxyamine hafnium complex, producing polymers with a high proportion of cis-cyclopentane rings. This study contributes to the development of stereochemically complex polymers (Edson & Coates, 2009).

Retinoid Receptor Selectivity

M. Dawson et al. (1995) studied the conformational effects on retinoid receptor selectivity, focusing on the effects of the retinoid bridging group on retinoid X receptor activity. Their work provides insights into designing RXR-selective retinoids with potential therapeutic applications (Dawson et al., 1995).

Safety and Hazards

Propiedades

IUPAC Name |

methyl (1R,2S)-2-ethynylcyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-3-5-4-6(5)7(8)9-2/h1,5-6H,4H2,2H3/t5-,6+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWIXUVYYEOQGCP-NTSWFWBYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC1C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H]1C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(2,4-dimethylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2880776.png)

![2-(6-(4-chlorophenyl)-7-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2880777.png)

![5-(3-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2880779.png)

![N-(4-bromo-3-methylphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2880788.png)

![2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine](/img/structure/B2880790.png)